3-Azido-1-propanamine
Overview
Description
3-Azido-1-propanamine is an organic compound with the molecular formula C3H8N4. It is also known as 3-azidopropylamine. This compound is characterized by the presence of an azide group (-N3) attached to the third carbon of the propylamine chain. It is a versatile reagent used in various chemical reactions, particularly in click chemistry, due to its ability to form stable triazole rings when reacted with alkynes.
Mechanism of Action
Target of Action
3-Azidopropan-1-amine, also known as 3-Azido-1-propanamine, 3-azidopropylamine, or 1-Propanamine, 3-azido-, is a versatile compound used in the field of chemistry, particularly in the realm of click chemistry . The primary targets of this compound are typically organic molecules that it can functionalize, such as Bismethylolpropionic acid (bis-MPA) monomers .
Mode of Action
The compound interacts with its targets through a process known as click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved through the azide functional group present in the 3-Azidopropan-1-amine, which allows it to readily react with other compounds .
Biochemical Pathways
In the context of biochemical pathways, 3-Azidopropan-1-amine is used to generate high-generation dendrimers . It can also be used in the preparation of perylenedimides derivative by reacting with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride . These processes are part of the broader field of click chemistry, which is used in various biochemical applications .
Pharmacokinetics
It’s known that the compound is soluble in dmso, dmf, dcm, chloroform, thf, and water , which suggests it could have good bioavailability.
Result of Action
The result of 3-Azidopropan-1-amine’s action is the creation of new compounds through click chemistry . For example, it can be used to functionalize Bismethylolpropionic acid (bis-MPA) monomers, leading to the creation of high-generation dendrimers . It can also be used in the synthesis of a perylenedimides derivative .
Action Environment
The action of 3-Azidopropan-1-amine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that the compound’s stability and efficacy could be affected by temperature. Additionally, its solubility in various solvents indicates that the choice of solvent can also impact its action.
Biochemical Analysis
Biochemical Properties
3-Azidopropan-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of mannopyranoside dendrimers for studying multivalent carbohydrate-protein interactions . It can also be used to functionalize bismethylolpropionic acid monomers with an azide functional group to generate high-generation dendrimers . Additionally, 3-Azidopropan-1-amine is used in the preparation of perylenedimides derivatives by reacting with 1,6,7,12-tetrachloroperylene-3,4:9,10-tetracarboxyanhydride, which is applicable in photodynamic therapy . The compound interacts with various enzymes, proteins, and other biomolecules through its azido group, facilitating click chemistry reactions.
Cellular Effects
3-Azidopropan-1-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its azido group allows it to participate in click chemistry reactions, which can be used to label and track biomolecules within cells . This compound can affect cell function by modifying proteins and other biomolecules, thereby altering their activity and interactions. The impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 3-Azidopropan-1-amine involves its azido group, which enables it to participate in click chemistry reactions. These reactions typically involve the formation of 1,2,3-triazoles through Huisgen cycloaddition . The compound can bind to various biomolecules, including proteins and enzymes, through its azido group, leading to enzyme inhibition or activation and changes in gene expression. This binding interaction is crucial for its role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azidopropan-1-amine can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have shown that 3-Azidopropan-1-amine can have lasting effects on cellular processes, including gene expression and protein function .
Dosage Effects in Animal Models
The effects of 3-Azidopropan-1-amine in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and protein activity . Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of metabolic processes. It is essential to determine the appropriate dosage to avoid toxicity and achieve the desired biochemical effects.
Metabolic Pathways
3-Azidopropan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s azido group allows it to participate in click chemistry reactions, which can affect metabolic flux and metabolite levels. These interactions are crucial for its role in organic synthesis and materials science.
Transport and Distribution
Within cells and tissues, 3-Azidopropan-1-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. The azido group plays a key role in these processes, enabling the compound to bind to various biomolecules and participate in biochemical reactions.
Subcellular Localization
3-Azidopropan-1-amine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in certain cellular regions, where it can exert its effects on biochemical reactions and cellular processes. Its azido group is essential for these interactions, allowing it to bind to proteins and other biomolecules within specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azido-1-propanamine can be synthesized through several methods. One common method involves the reaction of 3-chloropropylamine with sodium azide in an aqueous medium. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-propanamine undergoes various chemical reactions, including:
Click Chemistry: It reacts with alkynes to form 1,2,3-triazoles in the presence of a copper catalyst.
Reduction: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Click Chemistry: 1,2,3-Triazoles.
Reduction: 1-Propanamine.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-propanamine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of dendrimers and other complex molecules through click chemistry.
Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
3-Azido-1-propanol: Similar structure but with a hydroxyl group instead of an amine group.
4-Azidobutanamine: Similar structure but with an additional carbon in the chain.
2-Azidoethanamine: Similar structure but with a shorter carbon chain.
Uniqueness: 3-Azido-1-propanamine is unique due to its specific reactivity in click chemistry and its ability to form stable triazole rings. This makes it particularly useful in applications requiring high specificity and efficiency, such as bioconjugation and drug development.
Properties
IUPAC Name |
3-azidopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBOVXXFJYJYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236880 | |
Record name | 1-Propanamine, 3-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-19-2 | |
Record name | 3-Azidopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Azidopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Azidopropylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQB6KK2S9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why is 3-Azidopropylamine useful in polymer chemistry?
A: 3-Azidopropylamine is a versatile building block in polymer synthesis due to its azide group's ability to undergo click reactions. This allows researchers to attach it to polymers containing alkyne groups, creating complex architectures. For example, researchers have used 3-Azidopropylamine to synthesize well-defined AB2 Y-shaped miktoarm star polypeptide copolymers. [] This involved creating azide-terminated polypeptides and then reacting them with dialkynyl-functionalized counterparts via copper(I)-catalyzed cycloaddition, demonstrating the compound's utility in creating unique polymer structures.
Q2: How does 3-Azidopropylamine interact with Lysyl Oxidase, and why is this significant?
A: 3-Azidopropylamine exhibits a remarkably high affinity for the enzyme Lysyl Oxidase (LOX). [] While the exact mechanism is still under investigation, it is hypothesized that the azide group interacts directly with the copper ion present in the enzyme's active site. This interaction is significant because it makes 3-Azidopropylamine a potentially valuable tool for studying LOX activity and developing new inhibitors. This is particularly relevant because LOX plays a crucial role in the formation of collagen and elastin cross-links, making it a potential target for therapies addressing fibrosis and other diseases. []
Q3: Can 3-Azidopropylamine be used to modify nanoparticles?
A: Yes, the reactivity of 3-Azidopropylamine makes it valuable for modifying nanoparticles. Researchers have demonstrated the synthesis of gold nanoparticle-incorporated core and shell crosslinked micelles using a 3-Azidopropylamine derivative. [] This involved creating a thermoresponsive block copolymer containing a 3-Azidopropylamine-derived monomer. At elevated temperatures, this copolymer formed micelles which were then crosslinked and used as templates for gold nanoparticle incorporation. This example highlights the potential of using 3-Azidopropylamine derivatives to create nanomaterials with controlled structures and properties.
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